Butyrylcholine iodide

Description

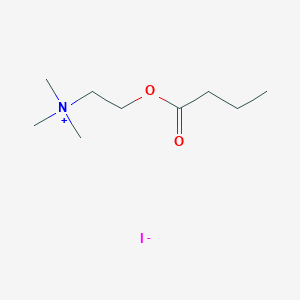

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-butanoyloxyethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO2.HI/c1-5-6-9(11)12-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALNBQVDMJRFGJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3922-86-9 (Parent) | |

| Record name | Butyrocholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002494566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60883856 | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxobutoxy)-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2494-56-6 | |

| Record name | Butyrylcholine iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2494-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyrocholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002494566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyrylcholine iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxobutoxy)-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxobutoxy)-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butyryloxyethyltrimethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butyrylcholine iodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX2MFG93T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Butyrylcholine iodide chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Butyrylcholine (B1668140) Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of butyrylcholine iodide. It includes a detailed summary of its physicochemical characteristics, methodologies for its experimental characterization, and its role in relevant biological pathways.

Chemical Properties and Structure

This compound is a quaternary ammonium (B1175870) salt and an ester of choline (B1196258) and butyric acid. It is widely utilized in biochemical research, primarily as a substrate for the enzyme butyrylcholinesterase (BChE), also known as pseudocholinesterase. Its structural similarity to the neurotransmitter acetylcholine (B1216132) allows it to serve as a valuable tool in studying cholinergic signaling and enzyme kinetics.

Chemical Structure

The structure of this compound consists of a butyryl group ester-linked to a choline moiety, with iodide as the counter-ion.

-

IUPAC Name : 2-butanoyloxyethyl(trimethyl)azanium iodide[1]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₉H₂₀INO₂ | [1] |

| Molecular Weight | 301.17 g/mol | [1][2][3][4] |

| Melting Point | 85-89 °C | [2][3][4][5] |

| Appearance | White powder or crystalline solid. | [2] |

| Solubility | Methanol: 1 g/10 mL (clear, colorless) | [2][5] |

| Water Solubility | Almost transparent | [3][6] |

| Storage Temperature | 2-8°C | [2][3][5] |

Experimental Protocols

Detailed methodologies for the characterization and use of this compound are crucial for reproducible research. The following sections outline key experimental protocols.

Spectroscopic Characterization

2.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

-

Objective : To obtain the infrared spectrum of solid this compound to confirm the presence of key functional groups such as the ester carbonyl and C-N bonds.

-

Methodology :

-

Sample Preparation : A small amount of dry this compound powder is finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrument : A Bruker Tensor 27 FT-IR spectrometer or a similar instrument can be used.

-

Data Acquisition : The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹) by accumulating a number of scans (e.g., 32) to ensure a good signal-to-noise ratio. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

-

Data Analysis : The resulting spectrum is analyzed to identify characteristic absorption bands. Key expected peaks include a strong absorption around 1730 cm⁻¹ corresponding to the C=O stretching of the ester group, and various C-H and C-N stretching and bending vibrations.

-

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure of this compound.

-

Objective : To confirm the chemical structure of this compound by analyzing the chemical shifts, integration, and coupling patterns of its protons and carbons.

-

Methodology :

-

Sample Preparation : A small amount of this compound is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in an NMR tube.

-

Instrument : A Bruker AV-400 or higher field NMR spectrometer.

-

Data Acquisition :

-

¹H NMR : A standard one-dimensional proton NMR spectrum is acquired.

-

¹³C NMR : A proton-decoupled carbon-13 NMR spectrum is acquired.

-

-

Data Analysis : The chemical shifts (δ) in parts per million (ppm) are referenced to a known standard (e.g., TMS or the residual solvent peak). The proton spectrum will show characteristic signals for the methyl and methylene (B1212753) groups of the butyryl chain, the methylene groups of the choline backbone, and the trimethylammonium group. The carbon spectrum will show corresponding signals for each unique carbon atom.

-

Butyrylcholinesterase (BChE) Activity Assay (Ellman's Method)

This colorimetric assay is widely used to measure the activity of BChE using a thiocholine (B1204863) analog of butyrylcholine, such as S-butyrylthiocholine iodide. The principle involves the enzymatic hydrolysis of the substrate to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is quantified spectrophotometrically at 412 nm.

-

Objective : To determine the rate of BChE-catalyzed hydrolysis of its substrate.

-

Materials :

-

Butyrylcholinesterase (BChE) enzyme solution

-

S-Butyrylthiocholine iodide (substrate)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

96-well microplate

-

Microplate reader

-

-

Methodology :

-

Reagent Preparation :

-

Prepare a stock solution of BChE in phosphate buffer.

-

Prepare a stock solution of S-butyrylthiocholine iodide in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

-

Assay Procedure :

-

To each well of a 96-well plate, add phosphate buffer.

-

Add the BChE enzyme solution to each well.

-

To initiate the reaction, add a mixture of the S-butyrylthiocholine iodide and DTNB solutions to each well.

-

Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

-

Data Analysis :

-

Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the kinetic curve.

-

The BChE activity is calculated using the Beer-Lambert law, with the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).

-

-

Signaling Pathways and Experimental Workflows

Cholinergic Signaling Pathway and Role of Butyrylcholinesterase

Butyrylcholine is not a primary neurotransmitter, but its hydrolysis by BChE is relevant to cholinergic signaling, where acetylcholine is the key player. BChE can hydrolyze acetylcholine and thus modulate its levels, particularly in glial cells where it is more abundant than acetylcholinesterase (AChE).[3]

Caption: Role of Butyrylcholinesterase in Cholinergic Signaling.

Experimental Workflow for BChE Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory potential of a compound on BChE activity using this compound (or its thio-analog) as a substrate.

Caption: Workflow for BChE Inhibition Assay.

References

- 1. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-Chain Acylcholines Link Butyrylcholinesterase to Regulation of Non-neuronal Cholinergic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase knockouts establish central cholinergic pathways and can use butyrylcholinesterase to hydrolyze acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Butyrylcholinesterase and the cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Butyrylcholine Iodide: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of butyrylcholine (B1668140) iodide, a key chemical compound utilized by researchers, scientists, and drug development professionals. This document outlines its fundamental properties, applications in experimental research, and detailed protocols for its use in enzymatic assays.

Core Properties of Butyrylcholine Iodide

This compound is a quaternary ammonium (B1175870) salt that serves as a valuable substrate in biochemical research, particularly for studying cholinesterase activity.[1] Its precise identification and characterization are crucial for reproducible experimental outcomes.

| Property | Value | Citation(s) |

| CAS Number | 2494-56-6 | [1][2][3][4][5] |

| Molecular Weight | 301.17 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₉H₂₀INO₂ | [1][3] |

| Synonyms | (2-Butyryloxyethyl)trimethylammonium iodide, N-Butyrylcholine iodide | [2][4] |

| Melting Point | 85-89 °C | [2][5] |

| Storage Temperature | 2-8°C | [2][5] |

Role in Cholinesterase Research and Cholinergic Signaling

This compound is primarily used as a substrate for butyrylcholinesterase (BChE), an enzyme that hydrolyzes choline (B1196258) esters.[1] While structurally similar to the neurotransmitter acetylcholine, butyrylcholine itself is not considered a primary neurotransmitter in higher vertebrates. The significance of this compound in research lies in its utility for characterizing the activity of BChE, which plays several important roles:

-

Neurotransmitter Regulation: In the central nervous system, BChE can hydrolyze acetylcholine, thereby modulating cholinergic neurotransmission. This is particularly relevant in neurodegenerative diseases like Alzheimer's, where the balance of cholinesterase activity is altered.[6][7]

-

Drug Metabolism: BChE is responsible for the metabolism of certain drugs containing ester bonds, such as the muscle relaxant succinylcholine (B1214915) and the local anesthetic procaine.[2]

-

Bioscavenging: The enzyme acts as a bioscavenger by sequestering or inactivating organophosphorus compounds and other cholinesterase inhibitors before they can exert their toxic effects.[2][8]

The enzymatic activity of BChE on its substrate is a key "signaling" event in experimental contexts, allowing for the quantification of the enzyme's function.

Enzymatic hydrolysis of butyrylcholine by BChE.

Experimental Protocols: Butyrylcholinesterase Activity Assay (Ellman's Method)

The most common method for measuring BChE activity using a butyrylcholine analog (S-butyrylthiocholine iodide) is the Ellman's method. This colorimetric assay is widely used due to its simplicity and sensitivity.[2][9][10][11]

Principle: Butyrylcholinesterase hydrolyzes S-butyrylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at or near 412 nm.[9][10] The rate of color formation is directly proportional to the BChE activity.

Materials and Reagents:

| Reagent | Typical Concentration/Preparation |

| Phosphate (B84403) Buffer | 0.1 M, pH 7.4 |

| DTNB (Ellman's Reagent) | 0.5 mM in phosphate buffer |

| S-Butyrylthiocholine Iodide (Substrate) | 5 mM in deionized water |

| Enzyme Sample | e.g., diluted human serum (a 400-fold dilution is often optimal) or tissue homogenate |

Assay Protocol for 96-Well Microplate:

-

Preparation: Prepare all reagents and bring them to the desired assay temperature (e.g., 25°C).

-

Sample Addition: Add the enzyme sample (e.g., diluted serum) to the wells of a 96-well microtiter plate.

-

Reagent Addition: Add the phosphate buffer and DTNB solution to each well.

-

Pre-incubation (Optional): If testing inhibitors, add the inhibitor and pre-incubate the plate for a specified time (e.g., 20-30 minutes).

-

Initiate Reaction: Start the enzymatic reaction by adding the S-butyrylthiocholine iodide substrate solution to each well.

-

Measurement: Immediately begin measuring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.[2][9] Readings can be taken at regular intervals (e.g., every minute for 10-20 minutes).[2]

-

Data Analysis: Calculate the rate of the reaction (ΔAbsorbance/minute). This rate is proportional to the BChE activity in the sample.

Workflow for the Ellman's method to determine BChE activity.

Applications in Drug Development and Neuroscience

The study of BChE activity using this compound is critical in several areas of research:

-

Alzheimer's Disease: BChE levels are known to increase in the brains of Alzheimer's patients, making it a therapeutic target.[7] Assays using this compound are employed to screen for and characterize BChE inhibitors that could potentially serve as treatments.[6]

-

Toxicology: This assay is a standard method for assessing exposure to pesticides and nerve agents that inhibit cholinesterases.[1]

-

Anesthesiology: It helps in identifying patients with BChE deficiencies who may have a prolonged response to certain anesthetic agents.[2]

This technical guide provides foundational information for the use of this compound in a research setting. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. This compound [myskinrecipes.com]

- 2. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. goldbio.com [goldbio.com]

- 4. 3.4. Evaluation of Acetyl- and Butyrylcholinesterase Inhibition [bio-protocol.org]

- 5. arborassays.com [arborassays.com]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CHOLINESTERASES AND THE FINE LINE BETWEEN POISON AND REMEDY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 11. benchchem.com [benchchem.com]

Butyrylcholine Iodide: A Technical Guide to Solubility for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility of butyrylcholine (B1668140) iodide in water and various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles essential quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways to facilitate its use in scientific research.

Introduction to Butyrylcholine Iodide

This compound is a synthetic choline (B1196258) ester that serves as a valuable substrate for cholinesterases, particularly butyrylcholinesterase (BChE)[1][2]. Its structural similarity to the neurotransmitter acetylcholine (B1216132) allows it to be used in studies of cholinergic signaling and enzyme kinetics[3][4]. Understanding its solubility is critical for the design of in vitro assays, formulation development, and toxicological studies.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that influences its biological activity and applications in research. This compound, as a quaternary ammonium (B1175870) salt, generally exhibits high solubility in polar solvents. The available quantitative and qualitative solubility data are summarized in the table below.

| Solvent | Formula | Solubility | Temperature (°C) | Method/Notes |

| Water | H₂O | 125 mg/mL (415.05 mM) | Not Specified | Requires sonication to achieve this concentration[5]. Another source describes it as "almost transparency," suggesting good solubility[6]. |

| Methanol | CH₃OH | 100 mg/mL | Not Specified | Described as "1 g/10 mL, clear, colorless"[7]. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | No specific data available for this compound. A related compound, S-butyrylthiocholine iodide, is soluble at 66.67 mg/mL with sonication[8]. Another related compound, acetylthiocholine (B1193921) iodide, is soluble at approximately 30 mg/mL[9]. | Not Specified | |

| Ethanol | C₂H₅OH | No specific data available for this compound. A related compound, acetylthiocholine iodide, is soluble at 4 mg/mL[10]. | Not Specified |

Note: There is a notable discrepancy in the reported aqueous solubility of the related compound, S-butyrylthiocholine iodide, with values of both 1 mg/mL and 125 mg/mL being cited, highlighting the importance of experimental conditions[8][11].

Experimental Protocol for Solubility Determination

A standardized and reliable method for determining the solubility of a compound is crucial for reproducible research. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of pharmaceutical compounds and is suitable for this compound[12].

Principle

The shake-flask method involves adding an excess amount of the solid compound to a solvent and agitating the mixture at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (solid)

-

Solvents of interest (e.g., water, ethanol, phosphate-buffered saline pH 7.4)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

-

Preparation of Solvent: Prepare the desired solvents. For aqueous solutions, use purified water or a buffer of a specific pH.

-

Addition of Solute: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid should be visually apparent.

-

Equilibration: Place the sealed containers in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid from the supernatant.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved this compound.

-

Construct a calibration curve from the standard solutions to accurately quantify the solubility.

-

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, and specify the solvent and temperature.

Role in Cholinergic Signaling

Butyrylcholine itself is not a primary neurotransmitter but serves as a substrate for butyrylcholinesterase (BChE), an enzyme that plays a significant role in cholinergic neurotransmission by hydrolyzing choline esters[13]. The hydrolysis of butyrylcholine by BChE yields butyrate (B1204436) and choline. The resulting choline can be taken up by cholinergic neurons and used for the synthesis of acetylcholine, the primary neurotransmitter in this pathway. Therefore, butyrylcholine can influence cholinergic signaling by affecting the availability of choline for acetylcholine synthesis.

Conclusion

This technical guide provides a summary of the current knowledge on the solubility of this compound and its role within the cholinergic system. The provided data and protocols are intended to support researchers in their experimental design and data interpretation. Further research is warranted to establish a more comprehensive solubility profile of this compound in a wider range of organic solvents and under various physiological conditions.

References

- 1. Butyrylcholinesterase Overview: Substrates Inhibitors Structure Mechanism Therapeutic Indications | PPTX [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. Butyrylcholine - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. parchem.com [parchem.com]

- 7. This compound CAS#: 2494-56-6 [m.chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. S-Butyrylthiocholine Iodide [sigmaaldrich.com]

- 12. scielo.br [scielo.br]

- 13. Butyrylcholinesterase, cholinergic neurotransmission and the pathology of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Butyrylcholine Iodide with Butyrylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a significant role in cholinergic neurotransmission and the metabolism of various xenobiotics. Its ability to hydrolyze a broad range of choline (B1196258) esters, including the neurotransmitter acetylcholine, makes it a subject of intense research, particularly in the context of neurodegenerative diseases like Alzheimer's disease, as well as in toxicology and drug development.[1][2] Butyrylcholine (B1668140) iodide is a synthetic substrate widely utilized in biochemical research to characterize the activity and kinetics of BChE.[3] This technical guide provides an in-depth exploration of the mechanism of action of butyrylcholine iodide with butyrylcholinesterase, detailing the enzymatic reaction, kinetic parameters, and the experimental protocols used for its investigation.

The Catalytic Mechanism of Butyrylcholinesterase

The hydrolysis of butyrylcholine by BChE occurs within a deep and narrow active site gorge, approximately 20 Å deep.[4] The catalytic mechanism is a two-stage process involving acylation and deacylation of a key serine residue within the enzyme's active site.

1. Acylation: The process begins with the binding of the butyrylcholine substrate within the active site. The active site of BChE contains a catalytic triad (B1167595) of amino acid residues: Serine-198, Histidine-438, and Glutamate-325.[5] The hydroxyl group of Serine-198 acts as a nucleophile, attacking the carbonyl carbon of the butyrylcholine molecule. This nucleophilic attack is facilitated by Histidine-438, which accepts a proton from Serine-198, increasing its nucleophilicity. The resulting tetrahedral intermediate is stabilized by the "oxyanion hole," formed by the backbone amide groups of Glycine-116, Glycine-117, and Alanine-199.[5] The intermediate then collapses, leading to the formation of a butyrylated enzyme (an acyl-enzyme intermediate) and the release of the choline molecule.

2. Deacylation: The butyrylated enzyme is then hydrolyzed by a water molecule. The water molecule, activated by Histidine-438, acts as a nucleophile and attacks the carbonyl carbon of the butyryl group attached to Serine-198. This forms another tetrahedral intermediate, which is again stabilized by the oxyanion hole. This intermediate subsequently breaks down, releasing butyric acid and regenerating the free, active enzyme, ready for another catalytic cycle.

Active Site and Substrate Binding

The active site gorge of BChE contains several key regions that contribute to substrate binding and catalysis:

-

Catalytic Triad (A-site): Located at the base of the gorge, this site, comprising Ser198, His438, and Glu325, is responsible for the hydrolysis reaction.[6]

-

Acyl-Binding Pocket: This pocket accommodates the butyryl group of the substrate. The larger acyl-binding pocket of BChE, compared to its counterpart in acetylcholinesterase (AChE), is a key determinant of its broader substrate specificity.[4][7]

-

Choline-Binding Site: This site interacts with the quaternary ammonium (B1175870) group of the choline moiety. A key residue, Tryptophan-82, is known to form a cation-π interaction with the positively charged nitrogen of choline, helping to correctly orient the substrate for catalysis.

-

Peripheral Anionic Site (P-site): Located at the rim of the gorge, this site is involved in the initial binding of cationic substrates and can modulate catalytic activity.[8] Binding of a second substrate molecule at the P-site is thought to be responsible for the phenomenon of substrate activation observed with BChE at high substrate concentrations.[9]

Quantitative Data: Enzyme Kinetics

The interaction between butyrylcholinesterase and its substrate, this compound (or its thio-analog, butyrylthiocholine (B1199683) iodide), can be quantified using Michaelis-Menten kinetics. The key parameters are the Michaelis constant (Km) and the catalytic constant (kcat).

| Parameter | Description | Reported Value (for horse serum BChE with S-butyrylthiocholine iodide) |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme. | 0.13 ± 0.01 µM[10] |

| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | 156.20 ± 3.11 U/mg protein[10] |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme active site per unit of time. It is calculated as Vmax / [E]t, where [E]t is the total enzyme concentration. | Not explicitly stated in the provided search results. Can be calculated from Vmax if the enzyme concentration and purity are known.[11] |

| kcat/Km (Catalytic Efficiency) | A measure of how efficiently an enzyme converts a substrate into a product. It reflects both binding and catalytic activity. | Not explicitly stated in the provided search results. Can be calculated from the individual kcat and Km values.[12] |

Note: The provided kinetic values are for horse serum BChE. Kinetic parameters can vary depending on the source of the enzyme (e.g., human vs. horse), purity, and the specific assay conditions (pH, temperature, buffer composition).

Experimental Protocols

The most common method for determining the kinetic parameters of butyrylcholinesterase with this compound (or more commonly, its thioester analog, S-butyrylthiocholine iodide) is the Ellman's assay.

Ellman's Assay for BChE Kinetics

This spectrophotometric assay relies on the hydrolysis of S-butyrylthiocholine iodide by BChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of TNB formation is directly proportional to the BChE activity.[13]

Materials and Reagents:

-

Purified Butyrylcholinesterase (BChE)

-

S-Butyrylthiocholine iodide (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4-8.0)

-

Microplate reader or spectrophotometer capable of reading at 412 nm

-

96-well microplates

Procedure for Determining Km and Vmax:

-

Reagent Preparation:

-

Prepare a stock solution of BChE of known concentration in phosphate buffer.

-

Prepare a series of dilutions of the S-butyrylthiocholine iodide substrate in phosphate buffer, covering a range of concentrations (e.g., from 0.1 to 10 times the expected Km).

-

Prepare a stock solution of DTNB in phosphate buffer (e.g., 10 mM).

-

-

Assay Setup (in a 96-well plate):

-

To each well, add a fixed amount of BChE solution.

-

Add DTNB solution to each well to a final concentration of approximately 0.5 mM.

-

Add varying concentrations of the S-butyrylthiocholine iodide substrate to different wells. Include a blank with no enzyme for each substrate concentration.

-

The final reaction volume in each well should be constant (e.g., 200 µL).

-

-

Data Acquisition:

-

Initiate the reaction by adding the substrate (or enzyme, depending on the protocol).

-

Immediately begin measuring the absorbance at 412 nm at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate is typically expressed as the change in absorbance per minute (ΔAbs/min).

-

Convert the rate from ΔAbs/min to moles of product formed per minute using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the values of Vmax and Km.

-

Alternatively, a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]) can be used to linearize the data and determine Km and Vmax from the x- and y-intercepts, respectively.[6]

-

Visualizations

Enzymatic Hydrolysis of Butyrylcholine by BChE

Caption: The two-stage catalytic mechanism of butyrylcholinesterase.

Experimental Workflow for Ellman's Assay

Caption: Workflow for determining BChE kinetic parameters using the Ellman's assay.

Logical Relationship of BChE Substrate Specificity

References

- 1. Assay: Inhibition of human serum BuChE using butyrylthiocholine iodide as substrate preincubated for 20 mins followed by substrate addition and measu... - ChEMBL [ebi.ac.uk]

- 2. proteopedia.org [proteopedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of human butyrylcholinesterase and of its complexes with substrate and products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. web.citius.technology [web.citius.technology]

- 7. Probing the Peripheral Site of Human Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics and computational study of butyrylcholinesterase inhibition by methylrosmarinate: relevance to Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How can I determine the Kcat of an enzyme? - FAQ 921 - GraphPad [graphpad.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. scribd.com [scribd.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Khan Academy [khanacademy.org]

The Nuances of Cholinergic Signaling: A Technical Comparison of Butyrylcholine Iodide and Acetylcholine

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cholinergic neurotransmission, acetylcholine (B1216132) (ACh) is the archetypal signaling molecule. However, the synthetic ester, butyrylcholine (B1668140) (BCh), offers a unique pharmacological profile that provides researchers with a valuable tool to dissect the complexities of the cholinergic system. This technical guide provides an in-depth comparison of butyrylcholine iodide and acetylcholine, focusing on their interactions with cholinesterases and cholinergic receptors. Quantitative data is presented in structured tables for clear comparison, detailed experimental protocols are provided for key assays, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Core Differences in Enzymatic Hydrolysis

The primary mechanism for the termination of cholinergic signaling is the enzymatic hydrolysis of acetylcholine by acetylcholinesterase (AChE). A second, less specific enzyme, butyrylcholinesterase (BChE), also contributes to choline (B1196258) ester metabolism. The structural differences between acetylcholine and butyrylcholine—the latter possessing a longer acyl group—profoundly influence their susceptibility to hydrolysis by these two enzymes.

AChE exhibits a high substrate specificity for acetylcholine, hydrolyzing it at a significantly faster rate than butyrylcholine.[1] Conversely, BChE, often referred to as "pseudocholinesterase," demonstrates a broader substrate specificity and hydrolyzes butyrylcholine more efficiently than acetylcholine.[2] This differential hydrolysis is a key factor in the experimental utility of butyrylcholine.

Table 1: Comparative Hydrolysis Rates of Acetylcholine and Butyrylcholine by Cholinesterases

| Substrate | Enzyme | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹M⁻¹) | Source |

| Acetylcholine | Acetylcholinesterase (AChE) | 1.6 x 10⁴ | 0.09 | 1.8 x 10⁸ | [3] |

| Butyrylcholine | Acetylcholinesterase (AChE) | ~0 | - | - | [1] |

| Acetylcholine | Butyrylcholinesterase (BChE) | 1.0 x 10³ | 1.4 | 7.1 x 10⁵ | [3] |

| Butyrylcholine | Butyrylcholinesterase (BChE) | 1.5 x 10³ | 0.25 | 6.0 x 10⁶ | [4] |

Note: Values can vary depending on the enzyme source and experimental conditions.

Receptor Binding and Activation: A Tale of Two Ligands

Both acetylcholine and butyrylcholine exert their effects by binding to and activating cholinergic receptors, which are broadly classified into two families: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).

Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels that mediate fast synaptic transmission. They are composed of five subunits arranged around a central ion pore. The diverse combination of α and β subunits gives rise to a variety of nAChR subtypes with distinct pharmacological properties.

Acetylcholine is the endogenous agonist for all nAChR subtypes. While data on the binding affinity and potency of butyrylcholine across all nAChR subtypes is less comprehensive, existing evidence suggests it generally acts as a weaker agonist compared to acetylcholine at neuronal nAChRs.

Table 2: Comparative Potency (EC50) of Acetylcholine and Butyrylcholine at Select Nicotinic Receptor Subtypes

| Receptor Subtype | Agonist | EC50 (µM) | Source |

| α4β2 (high sensitivity) | Acetylcholine | 1.0 | |

| α4β2 (low sensitivity) | Acetylcholine | 97 | |

| α7 | Acetylcholine | 130 | |

| α7 | Butyrylcholine | >1000 | - |

| Muscle-type (α1)₂βγδ | Acetylcholine | 0.17 | [5] |

Note: EC50 values can vary significantly based on the expression system and specific experimental conditions.

Muscarinic Acetylcholine Receptors (mAChRs)

mAChRs are G-protein coupled receptors (GPCRs) that mediate slower, more modulatory cholinergic responses. There are five known subtypes of mAChRs (M1-M5), each coupled to different intracellular signaling pathways.

Acetylcholine is the endogenous agonist for all mAChR subtypes. Butyrylcholine can also activate muscarinic receptors, though its potency relative to acetylcholine can vary depending on the receptor subtype.

Table 3: Comparative Potency (EC50) of Acetylcholine at Select Muscarinic Receptor Subtypes

| Receptor Subtype | Agonist | EC50 (nM) | Source |

| M1 | Acetylcholine | 815 | [6] |

| M2 | Acetylcholine | 52 (vasodilation) | [7] |

| M3 | Acetylcholine | 537 (vasodilation) | [7] |

Note: Data for butyrylcholine at specific mAChR subtypes is limited in the reviewed literature. EC50 values can be highly dependent on the cellular context and the specific downstream signaling pathway being measured.

Visualizing the Cholinergic Signaling Pathways

The following diagrams illustrate the fundamental cholinergic signaling pathway and highlight the differential roles of AChE and BChE in the metabolism of acetylcholine and butyrylcholine.

Caption: Cholinergic signaling pathway for ACh and BCh.

Experimental Protocols

Accurate characterization of the interactions between cholinergic ligands and their targets requires robust experimental methodologies. Below are detailed protocols for two key assays used in the study of cholinergic signaling.

Cholinesterase Activity Assay (Ellman's Assay)

This spectrophotometric assay is widely used to measure the activity of AChE and BChE.[8] The assay relies on the hydrolysis of a thiocholine (B1204863) ester substrate (acetylthiocholine for AChE or butyrylthiocholine (B1199683) for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm.

Materials:

-

Purified AChE or BChE enzyme

-

Acetylthiocholine (B1193921) iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Test compounds (e.g., this compound, acetylcholine) for competition or inhibition studies

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the enzyme (AChE or BChE) in phosphate buffer. The final concentration will depend on the enzyme's specific activity.

-

Prepare a stock solution of the substrate (ATCI or BTCI) in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

-

Assay Setup (96-well plate):

-

Blank: Add buffer only.

-

Control (No Inhibitor): Add buffer, enzyme, and DTNB.

-

Test Wells: Add buffer, enzyme, DTNB, and varying concentrations of the test compound.

-

-

Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the substrate (ATCI or BTCI) to all wells except the blank to start the reaction.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes) using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of enzyme inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

For substrate kinetics, vary the substrate concentration and measure the initial reaction velocities to determine Km and Vmax using Michaelis-Menten kinetics.

-

Caption: Workflow for Ellman's Assay.

Radioligand Binding Assay for Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[9] These assays involve the use of a radiolabeled ligand (e.g., [³H]-acetylcholine or a high-affinity antagonist like [³H]-QNB for muscarinic receptors) that binds specifically to the receptor of interest. The binding of the radioligand can be displaced by unlabeled ligands (like this compound or acetylcholine), and the extent of this displacement is used to determine the binding affinity (Ki) of the unlabeled ligand.

Materials:

-

Cell membranes or tissue homogenates expressing the cholinergic receptor subtype of interest.

-

Radiolabeled ligand (e.g., [³H]-acetylcholine, [³H]-epibatidine for nAChRs, [³H]-QNB for mAChRs).

-

Unlabeled test compounds (this compound, acetylcholine).

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Cell harvester or filtration apparatus.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells expressing the receptor in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes containing the receptors.

-

Resuspend the membrane pellet in fresh assay buffer.

-

-

Binding Assay Setup (in microcentrifuge tubes or 96-well plates):

-

Total Binding: Add buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Add buffer, radioligand, membrane preparation, and a high concentration of a known unlabeled ligand to saturate the specific binding sites.

-

Competition Binding: Add buffer, radioligand, membrane preparation, and varying concentrations of the unlabeled test compound (this compound or acetylcholine).

-

-

Incubation: Incubate the samples at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube/well through glass fiber filters using a cell harvester. The receptors and bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification:

-

Place the filters into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific Binding: Subtract the non-specific binding (CPM) from the total binding (CPM).

-

Competition Curve: Plot the percentage of specific binding against the logarithm of the unlabeled test compound concentration.

-

IC50 and Ki Calculation: Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki (inhibition constant), which represents the affinity of the unlabeled ligand for the receptor, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a Radioligand Binding Assay.

Conclusion

This compound serves as a distinct pharmacological tool to probe the cholinergic system, primarily due to its differential hydrolysis by AChE and BChE compared to acetylcholine. While both compounds activate nicotinic and muscarinic receptors, their potencies can differ, providing a means to investigate the roles of different receptor subtypes and the contributions of AChE and BChE in various physiological and pathological contexts. The experimental protocols detailed herein provide a framework for researchers to quantitatively assess these differences, contributing to a deeper understanding of cholinergic signaling and aiding in the development of novel therapeutics targeting this critical neurotransmitter system.

References

- 1. [PDF] Comparison of butyrylcholinesterase and acetylcholinesterase. | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Cholinesterase Research: A Technical Guide to the Discovery and Synthesis of Butyrylcholine Iodide

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of Butyrylcholine (B1668140) Iodide, a pivotal molecule in the study of the cholinergic nervous system. While the precise historical account of its initial discovery remains nuanced, its significance arose in tandem with the characterization of the enzyme it is most famously associated with, Butyrylcholinesterase (BChE), an enzymatic activity first isolated in 1932. Butyrylcholine Iodide has since become an indispensable tool for researchers investigating the activity of BChE, its physiological roles, and its implications in various pathological conditions, including neurodegenerative diseases.

Butyrylcholine is a synthetic choline-based ester that serves as a preferential substrate for Butyrylcholinesterase, allowing for the differentiation of its activity from that of Acetylcholinesterase (AChE). This property is fundamental to numerous in vitro and in vivo studies aimed at understanding the distinct functions of these two closely related enzymes. This guide will detail the synthesis of this compound, its physicochemical properties, its role in cholinergic signaling, and the experimental protocols for its use in BChE activity assays.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value |

| CAS Number | 2494-56-6[1][2][3] |

| Molecular Formula | C₉H₂₀INO₂[1][3] |

| Molecular Weight | 301.17 g/mol [1][3] |

| Appearance | White to off-white powder |

| Melting Point | 85-89 °C[4] |

| Solubility | Soluble in water and methanol[4] |

| Storage | 2-8°C[4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of a choline (B1196258) salt with a butyryl derivative. A common and effective method involves the reaction of choline iodide with butyryl chloride. This reaction follows a nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis of this compound

Materials:

-

Choline iodide

-

Butyryl chloride

-

Anhydrous acetonitrile (B52724) (or other suitable aprotic solvent)

-

Inert gas (e.g., Argon or Nitrogen)

-

Stirring apparatus

-

Reaction flask with a reflux condenser

-

Ice bath

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol (B145695)/ether mixture)

Procedure:

-

Reaction Setup: In a clean, dry reaction flask, dissolve choline iodide in anhydrous acetonitrile under an inert atmosphere. The reaction should be conducted under anhydrous conditions to prevent hydrolysis of the butyryl chloride.

-

Addition of Butyryl Chloride: Cool the solution in an ice bath. Slowly add butyryl chloride dropwise to the stirred solution. The molar ratio of choline iodide to butyryl chloride should be approximately 1:1.1 to ensure complete reaction of the choline iodide.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The product, this compound, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes cloudy. Allow the solution to cool slowly to induce crystallization.

-

Drying: Collect the purified crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination to confirm its identity and purity.

Role in the Cholinergic Signaling Pathway

Butyrylcholine itself is not a primary neurotransmitter like acetylcholine (B1216132). However, its interaction with Butyrylcholinesterase places it in a crucial position to modulate cholinergic signaling. BChE can hydrolyze acetylcholine, and in certain conditions, its role in regulating acetylcholine levels becomes more prominent.[5][6] By acting as a substrate for BChE, butyrylcholine can competitively inhibit the breakdown of acetylcholine, thereby prolonging its action in the synaptic cleft.

Measurement of Butyrylcholinesterase Activity

The most common method for determining BChE activity is the Ellman assay, a rapid and sensitive colorimetric method.[7] This assay utilizes a thiocholine (B1204863) analog of butyrylcholine, S-Butyrylthiocholine iodide, as the substrate.

Experimental Protocol: Ellman's Assay for BChE Activity

Principle:

Butyrylcholinesterase hydrolyzes S-Butyrylthiocholine to produce thiocholine and butyrate. The free thiol group of thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which can be quantified spectrophotometrically at 412 nm. The rate of TNB²⁻ formation is directly proportional to the BChE activity.

Materials:

-

S-Butyrylthiocholine iodide

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Butyrylcholinesterase enzyme source (e.g., purified enzyme, serum sample)

-

Microplate reader or spectrophotometer

-

96-well microplate

Procedure:

-

Reagent Preparation:

-

DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer.

-

Substrate Solution (10 mM S-Butyrylthiocholine iodide): Dissolve S-Butyrylthiocholine iodide in deionized water.

-

-

Assay Setup (in a 96-well plate):

-

Add 150 µL of phosphate buffer to each well.

-

Add 10 µL of the enzyme sample to each well.

-

Add 20 µL of the DTNB solution to each well.

-

-

Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow for temperature equilibration and the reaction of any free thiols in the sample with DTNB.

-

Initiation of Reaction: Add 20 µL of the S-Butyrylthiocholine iodide solution to each well to start the enzymatic reaction.

-

Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. Readings are typically taken every 30-60 seconds for a period of 5-10 minutes.

-

Calculation of BChE Activity: The rate of the reaction (change in absorbance per minute) is calculated from the linear portion of the absorbance versus time plot. The BChE activity is then calculated using the Beer-Lambert law, with the molar extinction coefficient of TNB²⁻ at 412 nm being 14,150 M⁻¹cm⁻¹.[7]

Conclusion

This compound remains a fundamental research tool, critical for the specific assay of Butyrylcholinesterase activity. Its synthesis is straightforward, and its application in the well-established Ellman's assay provides a robust method for quantifying BChE activity. A thorough understanding of its properties, synthesis, and experimental use is essential for any researcher investigating the cholinergic system and the distinct roles of its key enzymatic components. This guide provides the foundational knowledge required for the effective utilization of this important chemical probe in scientific discovery and drug development.

References

- 1. This compound | 2494-56-6 | FB52315 | Biosynth [biosynth.com]

- 2. This compound CAS#: 2494-56-6 [m.chemicalbook.com]

- 3. This compound | C9H20INO2 | CID 17232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound = 99.0 AT 2494-56-6 [sigmaaldrich.com]

- 5. Butyrylcholinesterase and the cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase knockouts establish central cholinergic pathways and can use butyrylcholinesterase to hydrolyze acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

Butyrylcholine iodide for studying butyrylcholinesterase function

An In-depth Technical Guide to Butyrylcholine (B1668140) Iodide for the Study of Butyrylcholinesterase Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase enzyme that, along with the related acetylcholinesterase (AChE), plays a role in cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine.[1][2] While AChE is primarily found in neurons and at the neuromuscular junction, BChE is widely distributed throughout the body, with high concentrations in blood plasma, liver, and the nervous system, particularly in glial cells.[3][4][5]

The physiological role of BChE is multifaceted. It acts as a scavenger for various toxins, including organophosphates found in pesticides and nerve agents, and metabolizes drugs such as succinylcholine, a muscle relaxant used in anesthesia.[4][5][6] Emerging evidence highlights BChE's involvement in non-cholinergic functions, including roles in lipid metabolism and neurodegenerative diseases.[6][7] Notably, BChE is associated with amyloid-β plaques and neurofibrillary tangles in the brains of patients with Alzheimer's disease, suggesting its participation in the disease's pathogenesis.[1][3][8][9] This has made BChE a significant therapeutic target for Alzheimer's treatment, with inhibitors aimed at modulating cholinergic activity.

To investigate the function, kinetics, and inhibition of BChE, researchers rely on specific substrates. Butyrylcholine iodide is a synthetic choline (B1196258) ester that serves as a preferential substrate for BChE over AChE, making it an invaluable tool for differentiating the activity of these two closely related enzymes.[4][5][10] This guide provides a comprehensive overview of the use of this compound and its thio-analog, S-butyrylthiocholine iodide, in the study of BChE, complete with detailed experimental protocols and data presentation.

This compound: A Substrate for BChE Analysis

This compound is primarily used in biochemical research to measure the enzymatic activity of BChE. Its structure is similar to acetylcholine, but the acetyl group is replaced by a butyryl group, conferring specificity for BChE. For many common applications, particularly colorimetric assays, the sulfur-containing analog, S-butyrylthiocholine iodide (BTC), is used. The hydrolysis of BTC by BChE yields thiocholine, which can be readily detected.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and its commonly used analog, S-butyrylthiocholine iodide, is presented below.

| Property | This compound | S-Butyrylthiocholine Iodide |

| CAS Number | 2494-56-6[11] | 1866-16-6[12] |

| Molecular Formula | C₉H₂₀INO₂[11] | C₉H₂₀INOS[12] |

| Molecular Weight | 301.17 g/mol [11] | 317.23 g/mol |

| Appearance | White powder | White powder |

| Melting Point | 85-89 °C[13] | 171-174 °C |

| Solubility | Soluble in methanol (B129727) (1 g/10 mL) | Soluble in water |

| Storage Temperature | 2-8°C[13] | -20°C |

Core Experimental Protocols

The following sections provide detailed methodologies for the most common experiments utilizing this compound or its thio-analog to study BChE function.

BChE Activity Assay (Ellman's Method)

The most widely used method for measuring BChE activity is the colorimetric assay developed by Ellman. This method utilizes S-butyrylthiocholine iodide (BTC) as the substrate. BChE hydrolyzes BTC to produce thiocholine, which then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion. The rate of color formation is measured spectrophotometrically at ~412 nm and is directly proportional to the BChE activity.[14]

-

BChE source (e.g., purified enzyme, human serum, tissue homogenate)

-

S-butyrylthiocholine iodide (BTC)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.4)

-

Microplate reader or spectrophotometer

-

96-well clear, flat-bottom plates

-

Assay Buffer: Prepare 100 mM phosphate buffer, pH 7.4.

-

DTNB Stock Solution (10x): Based on a commercial kit protocol, dissolve the contents of a vial of DTNB in 1.2 mL of Assay Buffer.[14] This solution should be protected from light.

-

BTC Stock Solution (100x): Prepare a concentrated stock of S-butyrylthiocholine iodide. For example, add 120 µL of purified water to a vial containing the substrate to create a 100x stock.[14]

-

BChE Working Solution: Prepare this solution fresh before use and protect it from light. For a 10 mL final volume, combine 9 mL of Assay Buffer, 1.0 mL of 10x DTNB stock solution, and 100 µL of 100x BTC stock solution.[14] This results in final assay concentrations of approximately 0.5 mM DTNB and 0.5-5 mM BTC, depending on the specific protocol.[15]

-

Sample Preparation: Prepare test samples (e.g., serum) by diluting them in Assay Buffer. A 400-fold dilution is often recommended for human serum to ensure a linear reaction rate.[15] Add 100 µL of diluted sample to the appropriate wells.

-

Controls: Prepare a blank control well containing 100 µL of Assay Buffer.[14]

-

Reaction Initiation: Add 100 µL of the freshly prepared BChE Working Solution to each well (samples and blank). This brings the total volume to 200 µL.[14]

-

Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[14]

-

Measurement: Measure the increase in absorbance at 410-412 nm using a microplate reader.[14][15] Readings should be taken at multiple time points (e.g., every minute for 10 minutes) to determine the initial reaction velocity (ΔA/min).[15][16]

-

Calculation:

-

Subtract the absorbance reading of the blank from all sample readings.

-

Calculate the rate of change in absorbance per minute (ΔA/min).

-

Use the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹) to convert the rate into enzymatic activity (Units/L).

-

Kinetic Analysis of BChE

To determine key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), the assay is performed with varying concentrations of the substrate, this compound (or its thio-analog).

-

Follow the general procedure for the BChE activity assay described above.

-

Prepare a series of BChE Working Solutions with different final concentrations of S-butyrylthiocholine iodide, typically ranging from 0.1 mM to 1.0 mM or higher.[17]

-

For each substrate concentration, measure the initial reaction velocity (v₀).

-

Plot the initial velocity (v₀) against the substrate concentration ([S]).

-

Analyze the data using non-linear regression to fit the Michaelis-Menten equation or by using a linearized plot such as a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to determine Km and Vmax.

BChE Inhibitor Screening

This compound is essential for screening and characterizing potential BChE inhibitors, which is a critical step in drug development for conditions like Alzheimer's disease.

-

Compound Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO) to create a concentrated stock solution. Prepare serial dilutions of the test inhibitor.

-

Reaction Setup: In a 96-well plate, set up the following wells:

-

Sample [S]: BChE enzyme + test inhibitor.

-

Enzyme Control [EC]: BChE enzyme + solvent (without inhibitor). This represents 100% enzyme activity.

-

Inhibitor Control [IC]: BChE enzyme + a known BChE inhibitor (e.g., Rivastigmine).[18]

-

Solvent Control [SC]: BChE enzyme + the solvent used to dissolve the test compounds.

-

Background Control [BC]: Assay buffer only (no enzyme).

-

-

Pre-incubation: Add the BChE enzyme to the wells containing the test inhibitor, enzyme control, and solvent control. Incubate the plate for a set period (e.g., 20 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the BChE Working Solution (containing BTC and DTNB) to all wells to start the reaction.

-

Measurement: Measure the absorbance kinetically as described in the activity assay protocol.

-

Calculation of Inhibition:

-

Calculate the activity for each well.

-

Determine the percent inhibition using the following formula: % Inhibition = [(Activity_EC - Activity_S) / Activity_EC] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce BChE activity by 50%).

-

BChE in Signaling and Disease

BChE co-regulates cholinergic neurotransmission by hydrolyzing acetylcholine, a function that becomes increasingly important in disease states like Alzheimer's, where AChE levels may decline.[19]

Safety and Handling

This compound and its thio-analog are classified as irritants. Users should take appropriate safety precautions.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[20]

-

Precautions: Wear protective gloves, eye protection, and face protection.[20][21] Wash skin thoroughly after handling.[21] Use in a well-ventilated area and avoid breathing dust.[20][22]

-

Storage: Store in a cool, dry, and well-ventilated place, protected from moisture and light.[21][22] Refer to the specific product's Safety Data Sheet (SDS) for complete information.

References

- 1. Butyrylcholinesterase, cholinergic neurotransmission and the pathology of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Butyrylcholinesterase and the cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Butyrylcholinesterase - Proteopedia, life in 3D [proteopedia.org]

- 5. Butyrylcholinesterase - Wikipedia [en.wikipedia.org]

- 6. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Noncholinergic functions of cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Butyrylcholinesterase Protein Ends in the Pathogenesis of Alzheimer’s Disease—Could BCHE Genotyping Be Helpful in Alzheimer’s Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Butyrylcholinesterase is Associated with β-Amyloid Plaques in the Transgenic APPSWE/PSEN1dE9 Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Non-neuronal Role of Acetylcholinesterase in Bone Development and Degeneration [frontiersin.org]

- 11. This compound | C9H20INO2 | CID 17232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Butyrylthiocholine iodide | C9H20INOS | CID 74630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. lookchem.com [lookchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. content.abcam.com [content.abcam.com]

- 19. scholars.northwestern.edu [scholars.northwestern.edu]

- 20. angenechemical.com [angenechemical.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. cephamls.com [cephamls.com]

The Hydrolysis of Butyrylcholine Iodide: A Substrate for Probing Cholinesterase Enzyme Kinetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrylcholine (B1668140) iodide is a synthetic choline (B1196258) ester that serves as a crucial substrate for the in vitro characterization of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] While acetylcholine (B1216132) is the primary endogenous substrate for AChE, the use of butyrylcholine and its thio-analogue, butyrylthiocholine (B1199683), provides a valuable tool for differentiating the activity of these two closely related enzymes. This technical guide offers a comprehensive overview of the use of butyrylcholine iodide in cholinesterase research, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes. Understanding the kinetic parameters of this compound hydrolysis by both AChE and BChE is of paramount importance in the development of selective inhibitors for these enzymes, which are key targets in the treatment of neurodegenerative diseases like Alzheimer's disease, as well as in the assessment of exposure to nerve agents and pesticides.[1]

Cholinesterase Enzymes: A Comparative Overview

AChE and BChE are serine hydrolases that share significant structural homology but exhibit distinct substrate specificities and localization. These differences are largely attributed to variations in the amino acid residues lining their active site gorges.[2][3]

-

Acetylcholinesterase (AChE) : Primarily found in the synapses of cholinergic neurons and at neuromuscular junctions, AChE is highly specific for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the nerve impulse.[4] The active site gorge of AChE is narrower, which contributes to its substrate specificity.[5]

-

Butyrylcholinesterase (BChE) : Also known as pseudocholinesterase, BChE is predominantly found in plasma, liver, and glial cells.[6] It exhibits a broader substrate specificity, hydrolyzing a variety of choline esters, including butyrylcholine, and is capable of hydrolyzing acetylcholine as well.[7] The active site gorge of BChE is larger than that of AChE, accommodating bulkier substrates.[5]

The differential activity of these enzymes towards this compound forms the basis of many selective assays and is a key consideration in the design of specific enzyme inhibitors.

Quantitative Data: Enzyme Kinetics of this compound Hydrolysis

The enzymatic hydrolysis of this compound can be characterized by the Michaelis-Menten kinetic parameters: the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme. Vₘₐₓ is the maximum rate of the reaction when the enzyme is saturated with the substrate.

The following table summarizes the kinetic parameters for the hydrolysis of butyrylthiocholine iodide (a commonly used analogue of this compound in colorimetric assays) by cholinesterases from various sources. It is important to note that kinetic parameters can vary depending on the enzyme source, purity, and assay conditions (e.g., pH, temperature, buffer composition).

| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg protein) | Catalytic Efficiency (Vₘₐₓ/Kₘ) | Reference |

| Monopterus albus (Asian swamp eel) Brain ChE | Butyrylthiocholine Iodide | 0.459 | 3.304 | 7193 | |

| Monopterus albus (Asian swamp eel) Brain ChE | Acetylthiocholine (B1193921) Iodide | 0.901 | 3.316 | 3680.15 | |

| Human Erythrocyte AChE | Acetylthiocholine Iodide | 0.124 | 0.980 | - | |

| Human Serum BChE | Butyrylthiocholine Iodide | - | - | - | [6] |

Note: Direct comparative kinetic data for mammalian AChE with butyrylthiocholine iodide is not as readily available as for BChE, as it is not the preferred substrate. The data from Monopterus albus provides a useful comparison, showing a higher catalytic efficiency for butyrylthiocholine iodide over acetylthiocholine iodide by the cholinesterase in that species.

Experimental Protocols: Measuring Cholinesterase Activity

The most widely used method for determining cholinesterase activity with this compound (or its thio-analogue) is the spectrophotometric assay developed by Ellman. This assay is based on the reaction of the thiol group of thiocholine, a product of substrate hydrolysis, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.

Detailed Protocol for Cholinesterase Activity Assay in a 96-Well Microplate Format

This protocol is adapted from standard Ellman's assay procedures for a 96-well plate format.[8]

Materials:

-

Butyrylthiocholine iodide (Substrate)

-

Acetylthiocholine iodide (Substrate for AChE control)

-

5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Purified acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes

-

0.1 M Sodium Phosphate (B84403) Buffer, pH 8.0

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0.

-